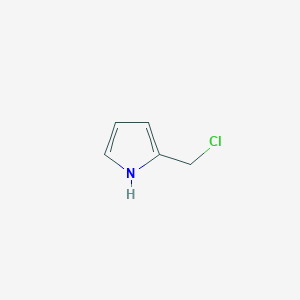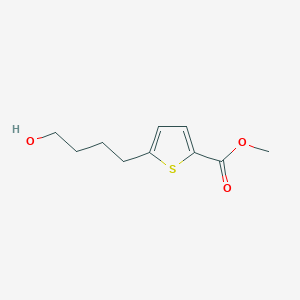![molecular formula C8H16ClNO2 B8739676 Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-](/img/structure/B8739676.png)
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a chloroacetyl group and a hydroxymethyl group, makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- typically involves the reaction of (2S,3S)-2-hydroxymethyl-3-methylpentylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous or alcoholic solution at room temperature.
Major Products Formed
Oxidation: (2S,3S)-N-Carboxyacetyl-2-hydroxymethyl-3-methylpentylamine.
Reduction: (2S,3S)-N-Ethyl-2-hydroxymethyl-3-methylpentylamine.
Substitution: (2S,3S)-N-Substituted-2-hydroxymethyl-3-methylpentylamine.
Aplicaciones Científicas De Investigación
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mecanismo De Acción
The mechanism of action of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group may participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxybutanoic acid
- (2S,3R)-3-Methylglutamate
- (2S,3S)-2-Benzhydrylquinuclidin-3-amine
Uniqueness
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloroacetyl and a hydroxymethyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-chloro-N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C8H16ClNO2/c1-3-6(2)7(5-11)10-8(12)4-9/h6-7,11H,3-5H2,1-2H3,(H,10,12)/t6-,7+/m0/s1 |
Clave InChI |
OLLYYMGGBKLKPW-NKWVEPMBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](CO)NC(=O)CCl |
SMILES canónico |
CCC(C)C(CO)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Butanol, 4-[[3,6-dihydro-4-[2-[[1-(5-propyl-2-pyriMidinyl)-4-piperidinyl]oxy]-6-benzothiazolyl]-1(2H)-pyridinyl]sulfonyl]-2-Methyl-](/img/structure/B8739631.png)

![[1,3]Dioxolane-4,5-dicarboxylic acid, diethyl ester](/img/structure/B8739644.png)

![2-Chloro-4-[[1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile](/img/structure/B8739652.png)




